(1R,2S)-Cyclooct-3-ene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-Cyclooct-3-ene-1,2-diol is a chiral organic compound characterized by its unique cyclooctene ring structure with two hydroxyl groups attached at the first and second positions The compound’s stereochemistry is defined by the (1R,2S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-Cyclooct-3-ene-1,2-diol typically involves the dihydroxylation of cyclooctene. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide (OsO₄) in the presence of a chiral ligand and a co-oxidant such as N-methylmorpholine N-oxide (NMO). The reaction is carried out under mild conditions, typically at room temperature, to yield the desired diol with high enantioselectivity.
Industrial Production Methods: Industrial production of this compound may involve similar dihydroxylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the recycling of catalysts and reagents is crucial for cost-effective and environmentally friendly industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: (1R,2S)-Cyclooct-3-ene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction of the diol can lead to the formation of cyclooctane derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: SOCl₂ in pyridine, PBr₃ in dichloromethane.
Major Products:
Oxidation: Cyclooctane-1,2-dione, cyclooctane-1,2-dicarboxylic acid.
Reduction: Cyclooctane-1,2-diol.
Substitution: Cyclooct-3-ene-1,2-dichloride, cyclooct-3-ene-1,2-dibromide.
Scientific Research Applications
(1R,2S)-Cyclooct-3-ene-1,2-diol has diverse applications in scientific research:
Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biocatalysis.
Medicine: It is investigated for its potential as a precursor in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The diol is utilized in the production of polymers, resins, and other materials with specific stereochemical properties.
Mechanism of Action
The mechanism of action of (1R,2S)-Cyclooct-3-ene-1,2-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound’s chiral nature allows it to interact selectively with chiral environments in biological systems, leading to specific biochemical effects. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
(1S,2R)-Cyclooct-3-ene-1,2-diol: The enantiomer of (1R,2S)-Cyclooct-3-ene-1,2-diol with opposite stereochemistry.
Cyclooctane-1,2-diol: A saturated analogue without the double bond.
Cyclooct-4-ene-1,2-diol: A regioisomer with the double bond at a different position.
Uniqueness: this compound is unique due to its specific (1R,2S) configuration, which imparts distinct stereochemical properties
Properties
CAS No. |
170211-27-5 |
---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(1R,2S)-cyclooct-3-ene-1,2-diol |
InChI |
InChI=1S/C8H14O2/c9-7-5-3-1-2-4-6-8(7)10/h3,5,7-10H,1-2,4,6H2/t7-,8+/m0/s1 |
InChI Key |
AIWBBAVNOGRJMH-JGVFFNPUSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](C=CC1)O)O |
Canonical SMILES |
C1CCC(C(C=CC1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.